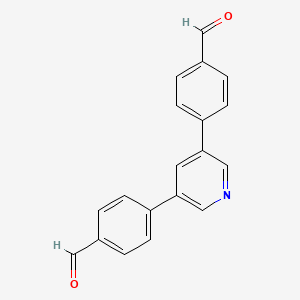

3,5-Bis(4-formylphenyl)pyridine

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-[5-(4-formylphenyl)pyridin-3-yl]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO2/c21-12-14-1-5-16(6-2-14)18-9-19(11-20-10-18)17-7-3-15(13-22)4-8-17/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVNFQWBLQRNJTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CC(=CN=C2)C3=CC=C(C=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40699018 | |

| Record name | 4,4'-(Pyridine-3,5-diyl)dibenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40699018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171820-00-1 | |

| Record name | 4,4'-(Pyridine-3,5-diyl)dibenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40699018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Application in Metal Organic Frameworks Mofs

Design Principles for Pyridine-Containing MOF Linkers

The rational design of MOFs relies on the predictable coordination of organic linkers with metal ions or clusters, known as secondary building units (SBUs), to form extended, crystalline networks. acs.orgrsc.org Linkers containing pyridine (B92270) moieties are of particular interest due to the directional coordination afforded by the nitrogen atom and the potential for introducing additional functionality. nih.govresearchgate.net

While the pyridine nitrogen serves as a primary structural anchor, the aldehyde groups in 3,5-Bis(4-formylphenyl)pyridine offer a dual role. Although they can potentially coordinate to metal centers, their principal utility lies in their capacity as reactive handles for post-synthetic modification (PSM). nih.govillinois.edu PSM is a powerful strategy for introducing complex chemical functionality into a pre-formed MOF without altering its underlying framework. nih.govrsc.org

Aldehyde-tagged MOFs are particularly amenable to covalent PSM, most commonly through the formation of imines via condensation reactions with primary amines. rsc.orgresearchgate.net This reaction allows for the tailoring of the pore environment, enabling the introduction of a wide array of functional groups that might not be stable under the initial solvothermal synthesis conditions. illinois.edu These modifications can dramatically alter the MOF's properties, leading to enhanced catalytic activity, improved gas separation capabilities, or modified hydrophilicity. nih.gov

| Reaction Type | Reagent | Resulting Functional Group | Reference |

|---|---|---|---|

| Imine Condensation | Primary Amine (R-NH₂) | Imine (Schiff Base) | rsc.org |

| Hydrazone Formation | Hydrazine derivative (e.g., 2,4-dinitrophenylhydrazine) | Hydrazone | researchgate.net |

| Reduction | Reducing agent (e.g., Sodium Borohydride) | Primary Alcohol | rsc.org |

| Knoevenagel Condensation | Active methylene (B1212753) compound (e.g., Malononitrile) | Substituted Alkene | wikipedia.org |

Synthesis of this compound-Based MOFs

The synthesis of MOFs incorporating complex linkers like this compound typically employs methods that facilitate the slow crystallization required to form high-quality, porous structures. While direct examples using this specific diformyl linker are not prevalent in the cited literature, extensive research on the analogous dicarboxylate linker, 4,4'-(Pyridine-3,5-diyl)dibenzoic acid, provides a strong basis for understanding its synthetic requirements and outcomes. acs.org

Solvothermal and hydrothermal synthesis are the most common methods for crystallizing MOFs. rsc.orghgxx.org These techniques involve heating the constituent components (metal salt and organic linker) in a sealed vessel, such as a Teflon-lined autoclave, at temperatures typically ranging from 80 to 200 °C for a period of hours to days. rsc.orgchemmethod.com The solvent (or water, in the hydrothermal case) creates pressure within the vessel, which facilitates the dissolution and subsequent slow crystallization of the framework.

For example, the solvothermal reaction of the analogous linker, pyridine-3,5-bis(phenyl-4-carboxylic acid), with lanthanide metal salts in a mixed solvent system of N,N-dimethylformamide (DMF) and water has been shown to produce crystalline MOFs. acs.org The choice of solvent, temperature, reaction time, and modulator concentration are critical parameters that control the phase and quality of the resulting MOF crystals. hgxx.org

| Parameter | Value/Condition | Reference |

|---|---|---|

| Metal Source | Lanthanide Nitrates (Er, Yb, Lu) | acs.org |

| Solvent System | DMF/H₂O | acs.org |

| Temperature | 120 °C | acs.org |

| Reaction Time | 72 hours | acs.org |

| Resulting MOF Formula | {[Ln₄(L)₃(μ₃-OH)₄(H₂O)₄]·(NO₃)₂·solvent}n | acs.org |

A powerful strategy for creating MOFs with greater structural complexity and tunable functionality is the use of mixed-ligand systems. researchgate.netrsc.org In this approach, two or more different organic linkers are incorporated into the same framework. This compound can be used as a primary linker in combination with other auxiliary ligands, such as simple dicarboxylates or N-donor pillars. nih.govmdpi.com

This method allows for fine-tuning of pore size, shape, and chemical environment. rsc.org For instance, combining a long, functional linker like this compound with a shorter, more rigid dicarboxylate could result in a pillared-layer structure, where the dicarboxylate forms 2D sheets that are propped apart by the pyridine-based linker. rsc.orgnih.gov The introduction of different functional groups via multiple linkers can create multifunctional materials for applications like tandem catalysis or selective sensing. researchgate.net

Topological and Structural Features of Resulting MOFs

The topology of a MOF describes the underlying connectivity of its nodes (SBUs) and linkers, providing a simplified representation of its complex crystal structure. rsc.orgwhiterose.ac.uk The geometry of the this compound linker, with its V-shape and specific coordination vectors, predisposes it to form intricate and often non-interpenetrated or interpenetrated three-dimensional networks. acs.orgrsc.org

Analysis of MOFs constructed from the analogous pyridine-3,5-bis(phenyl-4-carboxylic acid) linker reveals the formation of a two-fold interpenetrating 3D framework. acs.org These frameworks are built from tetranuclear lanthanide-based SBUs, specifically [Ln₄(COO)₆(μ₃-OH)₄(H₂O)₄]. The resulting network exhibits a rare 6-connected lcy topology, which is characterized by the Schläfli point symbol {3³·5⁹·6³}. acs.org The presence of interpenetration, where two or more independent networks are intertwined, can significantly impact the porosity and stability of the final material. The ability to form novel and complex topologies is a key feature of using geometrically sophisticated linkers. rsc.orgnih.gov

| Feature | Description | Reference |

|---|---|---|

| Crystal System | Tetragonal | acs.org |

| Space Group | I4₁/a | acs.org |

| Framework Dimensionality | 3D | acs.org |

| Key Structural Feature | Two-fold interpenetration | acs.org |

| SBU Connectivity | 6-connected | acs.org |

| Network Topology | lcy | acs.org |

| Schläfli Symbol | {3³·5⁹·6³} | acs.org |

Functional Applications of this compound-Derived MOFs

While direct experimental data for MOFs synthesized from this compound is limited, the following sections discuss the probable functional applications based on studies of closely related structures.

The incorporation of pyridine-based ligands into MOFs has been shown to be a promising strategy for applications in gas adsorption and separation, particularly for carbon dioxide capture. The nitrogen atom in the pyridine ring can act as a Lewis base, enhancing the affinity of the MOF for acidic gases like CO2.

Research on a structurally similar ligand, pyridine-3,5-bis(phenyl-4-carboxylate), has led to the synthesis of lanthanide-based MOFs that exhibit selective and hysteretic sorption of CO2 over N2. This selectivity is crucial for post-combustion CO2 capture from flue gas, which is a major contributor to greenhouse gas emissions. The presence of the pyridine functionality within the pore structure of these MOFs is thought to contribute to the preferential binding of CO2 molecules.

Furthermore, the design of MOFs with specific pore sizes and functionalities is a key factor in achieving high gas selectivity. For instance, a copper-based MOF, UTSA-120, which incorporates a 3,6-di(4-pyridyl)-1,2,4,5-tetrazine (B1276428) ligand, demonstrates exceptionally high CO2 uptake and CO2/N2 selectivity. rsc.org This performance is attributed to the combination of an appropriate pore size and the presence of both SiF6^2- anions and tetrazine groups, which interact favorably with CO2 molecules. rsc.org These findings suggest that a MOF constructed with this compound could be engineered to exhibit similar selective gas adsorption properties.

Below is a table summarizing the CO2 adsorption performance of some pyridine-based MOFs, which can serve as a reference for the potential performance of MOFs derived from this compound.

| MOF Name/Ligand | Metal Ion | Gas Mixture | Selectivity (CO2/N2) | CO2 Uptake (mmol g⁻¹) | Reference |

| UTSA-120 | Cu | CO2/N2 (15/85) | ~600 | 3.56 (at 0.15 bar, 296 K) | rsc.org |

| Pyridine-3,5-bis(phenyl-4-carboxylate) based MOF | Ln | CO2/N2 | Selective sorption | Not specified |

The functional groups on the organic linkers and the metal nodes within MOFs can act as active sites for heterogeneous catalysis. Pyridine-containing MOFs have been explored for various catalytic applications, including the conversion of CO2 into valuable chemicals.

For example, pyridinium-functionalized ionic MOFs have been designed as bifunctional catalysts for the chemical fixation of CO2 with epoxides to produce cyclic carbonates. acs.org In these systems, the pyridinium (B92312) salt acts as a Lewis acid to activate the epoxide, while the halide anion acts as a nucleophile, demonstrating a synergistic catalytic effect. acs.org This suggests that the formyl groups of this compound could potentially be post-synthetically modified to introduce catalytically active sites.

Furthermore, a zinc-based MOF containing a 4,4′,4″-(pyridine-2,4,6-triyl)tribenzoate linker has shown excellent catalytic activity for the cycloaddition of CO2 to propylene (B89431) oxide at room temperature and atmospheric pressure. mdpi.com The high activity is attributed to the cooperative activation of the epoxide by the Lewis acidic zinc sites and the interaction of the anionic framework with the co-catalyst. mdpi.com

The catalytic performance of several pyridine-based MOFs in the cycloaddition of CO2 is presented in the table below.

| MOF/Catalyst | Reaction | Conditions | Conversion (%) | Reference |

| Pyridinium-functionalized ionic MOF (66Pym-iPrI) | CO2 + Epoxides | Mild, co-catalyst-free | High | acs.org |

| Zn-MOF with 4,4′,4″-(pyridine-2,4,6-triyl)tribenzoate linker | CO2 + Propylene Oxide | Room temp, 1 atm CO2 | 92.1 | mdpi.com |

| Co-MOF with thiazolidine (B150603) 2,4-dicarboxylate linker | CO2 + Propylene Oxide | 50 °C, 1 atm CO2 | 98.2 |

These examples highlight the potential of MOFs derived from functionalized pyridine ligands, such as this compound, to serve as robust and efficient heterogeneous catalysts for important chemical transformations. The aldehyde functionalities could either directly participate in certain reactions or be used as handles for post-synthetic modification to introduce a wide range of catalytic moieties.

Application in Covalent Organic Frameworks Cofs

Fundamental Principles of COF Synthesis with Aldehyde Building Blocks

The synthesis of COFs from aldehyde-containing building blocks is a cornerstone of reticular chemistry. This bottom-up approach allows for the precise assembly of organic molecules into extended, ordered structures with predictable topologies. mdpi.com The success of this strategy hinges on the use of reversible chemical reactions that allow for "error-correction" during the crystallization process. mdpi.comrsc.org

The most prevalent method for constructing COFs from aldehyde and amine building blocks is the Schiff base condensation reaction, which forms robust imine linkages (C=N). wur.nl This reaction proceeds via a nucleophilic attack of the aldehyde by the amine to form a hemiaminal intermediate, which then dehydrates to yield the imine. acs.org

A critical feature of this reaction is its reversibility, which is essential for achieving crystallinity. rsc.org This dynamic nature allows for the continuous breaking and reforming of covalent bonds, enabling the system to self-heal and correct defects that would otherwise lead to amorphous, disordered materials. mdpi.comrsc.org By allowing the structure to anneal into its most thermodynamically stable state, highly ordered crystalline frameworks with long-range order are obtained. wur.nl The reversibility can be finely tuned, often with the use of an acid catalyst like acetic acid, which facilitates the dehydration step. acs.org While the reaction is reversible, the resulting imine-linked COFs can exhibit significant stability. escholarship.org

Table 1: Key Features of Reversible Imine Condensation for COF Synthesis

| Feature | Description | Significance in COF Synthesis |

|---|---|---|

| Reaction Type | Schiff base condensation (Aldehyde + Amine ⇌ Imine + Water). wur.nl | Forms the fundamental C=N linkage in a vast number of COFs. |

| Reversibility | The reaction can proceed in both forward and reverse directions. rsc.org | Essential for the "error-correction" and "proof-reading" mechanism during synthesis. mdpi.com |

| Thermodynamic Control | The system reaches the most stable, lowest energy crystalline structure. wur.nl | Ensures the formation of highly ordered, crystalline materials over amorphous kinetic products. mdpi.com |

| Catalysis | Often catalyzed by acids (e.g., acetic acid). acs.org | The catalyst facilitates the dehydration of the hemiaminal intermediate, promoting imine formation. acs.org |

The incorporation of nitrogen atoms into the backbone of COFs, a strategy exemplified by the use of building blocks like 3,5-Bis(4-formylphenyl)pyridine, leads to the formation of nitrogen-rich frameworks. researchgate.netscispace.com These materials have garnered significant attention due to the unique properties imparted by the nitrogen heteroatoms. rsc.org

Nitrogen doping modifies the electronic structure of the framework, enhancing properties such as light absorption and charge carrier separation. mdpi.com The presence of basic nitrogen sites, such as the pyridine (B92270) nitrogen, can serve as active centers for catalysis, improve gas adsorption selectivity, and act as sensing sites for various analytes. mdpi.combohrium.com Furthermore, nitrogen-rich COFs often exhibit high thermal and chemical stability. scispace.com The ability to pre-design the structure with specific nitrogen-containing functionalities allows for the creation of materials tailored for applications in photocatalysis, sensing, gas storage, and electronics. researchgate.netrsc.org

Table 2: Advantages of Nitrogen-Rich Covalent Organic Frameworks

| Advantage | Description | Example Application |

|---|---|---|

| Enhanced Stability | The incorporation of N-heterocycles can increase the robustness of the framework. scispace.com | Materials for use in harsh chemical environments. |

| Tunable Electronic Properties | Nitrogen atoms alter the energy bands and electronic distribution of the COF. mdpi.com | Optoelectronics, photocatalysis. mdpi.comacs.org |

| Active Catalytic Sites | Pyridinic nitrogen can act as a catalytic center for chemical transformations. mdpi.combohrium.com | Heterogeneous catalysis, oxygen reduction reactions. |

| Improved Gas Adsorption | Basic nitrogen sites can increase the affinity and selectivity for certain gases like CO₂. | Gas separation and storage. wur.nl |

| Sensing Capabilities | The nitrogen sites can act as recognition points for analytes, leading to a detectable signal (e.g., fluorescence change). researchgate.netscispace.com | Chemical sensors for explosives, metal ions, and pH. rsc.org |

| Enhanced Photocatalysis | N-rich skeletons can improve visible light absorption and promote the separation of photogenerated charge carriers. mdpi.com | Solar fuel production, such as H₂O₂ generation. bohrium.com |

Synthesis of this compound-Based COFs

The synthesis of COFs using this compound typically involves its condensation with complementary multiamino-substituted monomers. The specific synthetic strategy employed can influence the final properties and morphology of the resulting COF.

Solvothermal synthesis is a widely used method for producing highly crystalline COFs. ustc.edu.cn This technique involves heating the building blocks, such as this compound and an amine linker, in a mixture of high-boiling-point solvents within a sealed vessel (e.g., a Pyrex tube) at elevated temperatures (typically 80-150 °C) for several days. mdpi.comustc.edu.cn An acidic catalyst, such as aqueous acetic acid, is often included in the solvent mixture to facilitate the reversible imine condensation reaction. nih.gov The combination of solvent, temperature, and pressure is crucial for balancing the rates of monomer addition and fragmentation, which is necessary to achieve a crystalline, thermodynamically stable product rather than a kinetically trapped amorphous polymer. ustc.edu.cn This method has been successfully used to synthesize a wide variety of imine- and hydrazone-linked COFs with high surface areas and permanent porosity. mdpi.comnih.govencyclopedia.pub

Table 3: Typical Solvothermal Conditions for Imine-Linked COF Synthesis

| Parameter | Typical Range/Value | Purpose |

|---|---|---|

| Building Blocks | Aldehyde- and amine-functionalized monomers. wur.nl | Form the nodes and linkers of the framework. |

| Solvent System | Mixture of high-boiling solvents (e.g., mesitylene, 1,4-dioxane, o-dichlorobenzene). ustc.edu.cnnih.gov | Solubilizes monomers and facilitates crystallization. |

| Catalyst | Aqueous acetic acid (6M-12M). nih.gov | Catalyzes the reversible imine condensation reaction. |

| Temperature | 100 - 150 °C. ustc.edu.cn | Provides energy to overcome activation barriers and promotes reversibility. |

| Reaction Time | 2 - 7 days. mdpi.comustc.edu.cn | Allows the reaction to reach thermodynamic equilibrium, ensuring high crystallinity. |

| Atmosphere | Inert (e.g., Argon, evacuated and sealed tube). ustc.edu.cn | Prevents side reactions and degradation of monomers. |

An elegant and efficient approach to COF synthesis is the use of a "two-in-one" strategy, which involves the self-condensation of a single bifunctional building block. nih.govunt.edu In this design, a monomer contains both types of reactive functional groups required for linkage formation, such as both aldehyde and amine groups. nih.gov This strategy simplifies the synthesis by eliminating the need to balance the stoichiometry of two different monomers. unt.edu

For example, a molecule like 1,6-bis(4-formylphenyl)-3,8-bis(4-aminophenyl)pyrene (BFBAPy) can undergo self-condensation to readily form a highly crystalline and porous imine-linked COF. nih.gov This approach has shown remarkable solvent adaptability and can be used to fabricate COF thin films. nih.govunt.edu While this compound itself is a homo-functional monomer (containing only aldehydes), the self-condensation strategy represents a significant advancement in simplifying the construction of complex imine-linked frameworks. escholarship.org This method is particularly effective for A₂B₂-type monomers, where two donor (e.g., amine) and two acceptor (e.g., aldehyde) groups are present on the same molecule. researchgate.netresearchgate.net

To achieve greater control over the structure and function of COFs, more complex synthetic strategies have been developed. Multivariate, or mixed-linker, synthesis involves the co-condensation of three or more building blocks that share the same geometry and connectivity but differ in their chemical functionality. rsc.orgresearchgate.net For instance, this compound could be co-condensed with another dialdehyde (B1249045) monomer and an amine linker to create a framework with a precisely controlled ratio of different functional groups within the pores. This approach allows for the fine-tuning of properties for applications like catalysis and separation. rsc.org

Another advanced strategy is the use of one-pot multicomponent reactions (MCRs), where three or more different starting materials are combined to form a COF with more complex and often more stable linkages than simple imines. nih.govresearchgate.net For example, the Povarov reaction can generate stable phenylquinoline linkages from aldehydes, amines, and an electron-rich alkene in a single step. nih.gov These methods provide access to novel COF structures and functionalities that are not achievable through traditional two-component condensation reactions, expanding the scope of reticular chemistry. nih.govresearchgate.net

Table 4: Comparison of COF Synthesis Strategies

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Two-Component Condensation | Two distinct building blocks (e.g., dialdehyde + triamine) are polymerized. wur.nl | Versatile; large library of available monomers. | Requires precise stoichiometric control. |

| Self-Condensation | A single monomer containing both functional groups (e.g., aldehyde and amine) polymerizes with itself. nih.govunt.edu | Stoichiometrically balanced by design; simplified synthesis. unt.edu | Requires synthesis of more complex bifunctional monomers. |

| Multivariate (Mixed-Linker) | More than two building blocks are co-polymerized to create a mixed-functionality framework. rsc.orgresearchgate.net | Allows for fine-tuning of properties and functions; creates complex pore environments. | Can lead to disordered or phase-separated domains if linkers are incompatible. rsc.org |

| Multicomponent Reaction (MCR) | Three or more reactants combine in a one-pot reaction to form the COF, often creating complex linkages. nih.govresearchgate.net | Access to novel, highly stable linkages; high atom economy. researchgate.net | Reaction discovery and optimization can be challenging. |

Structural Elucidation and Framework Design of COFs

The precise arrangement of molecular components is fundamental to the properties of COFs. The unique geometry and electronic nature of this compound make it a versatile linker for creating complex and highly ordered porous structures.

Two-Dimensional (2D) and Three-Dimensional (3D) Architectures

The construction of COFs from molecular building blocks allows for the creation of both 2D and 3D architectures. The choice of co-monomers and reaction conditions dictates the dimensionality of the resulting framework. While specific examples focusing solely on this compound are still emerging, the principles of COF construction provide a clear blueprint for its potential.

In the realm of 2D COFs , the planar nature of the pyridine and phenyl rings in this compound, combined with its C2v symmetry, makes it an ideal candidate for forming layered structures. When reacted with complementary planar linkers, such as those with three-fold (C3) or four-fold (C4) symmetry, it can generate extended, crystalline sheets. These sheets then stack through non-covalent interactions, such as van der Waals forces, to form a porous, layered material. The typical topologies for 2D COFs include hexagonal (hcb), kagome (kgm), and square (sql) nets. rsc.orgrsc.org For instance, the condensation of a C2 symmetric dialdehyde like this compound with a C3 symmetric triamine would be expected to yield a hexagonal pore structure. mdpi.com

Principles of Topological Control and Diversity in COF Construction

Topological control in COF synthesis is the ability to direct the formation of a specific network structure from a set of molecular building blocks. This is a cornerstone of reticular chemistry and is governed by the symmetry and connectivity of the monomers. The diversity of COF structures arises from the vast number of available organic linkers and the variety of possible network topologies. rsc.org

The principle of topological control relies on matching the geometry of the building blocks to the desired network topology. For example, the reaction of a linear C2 symmetric linker with a trigonal C3 symmetric linker will predictably lead to a hexagonal (hcb) topology. rsc.org The angular nature of the 3,5-disubstituted pyridine ring in this compound, with an approximate 120-degree angle between the two formylphenyl arms, makes it a valuable component for achieving specific topological outcomes.

Furthermore, the introduction of functional groups or steric bulk on the building blocks can influence the resulting topology. This allows for a higher degree of control over the framework's structure and properties. For instance, the use of bulky substituents can favor the formation of one topology over another due to steric hindrance. rsc.org The nitrogen atom within the pyridine ring of this compound also offers a site for post-synthetic modification, which can further diversify the functionality and potentially alter the properties of the COF without changing its underlying topology. rsc.org The ability to create a wide array of structures with predictable connectivity is a key advantage of COF chemistry, enabling the design of materials with tailored properties for specific applications. rsc.orgresearchgate.net

Functional Applications of this compound-Derived COFs

The incorporation of this compound into COF structures imparts specific functionalities that are beneficial for a range of applications, particularly in photocatalysis and chemical sensing. The nitrogen atom in the pyridine ring plays a crucial role in these functions.

Photocatalysis and Optoelectronic Properties

Pyridine-containing COFs have shown significant promise as photocatalysts due to the ability of the pyridine nitrogen to act as an electron acceptor and a site for protonation, which can facilitate charge separation and transfer processes. researchgate.net The integration of this compound into a COF framework can create materials with tunable electronic properties suitable for photocatalytic applications, such as hydrogen production from water and the reduction of carbon dioxide.

The optoelectronic properties of these COFs are determined by the extent of π-conjugation within the framework. The aromatic nature of the pyridine and phenyl rings in the linker contributes to a delocalized electronic structure. The energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be engineered by the choice of co-monomers, thereby tuning the bandgap of the material to absorb light in the visible region of the electromagnetic spectrum. chinesechemsoc.org This is a critical factor for efficient solar energy conversion. Pyridine-based COFs have been shown to exhibit enhanced photocatalytic activity for H₂O₂ production, with the pyridinic nitrogen playing a key role in the oxygen reduction reaction pathway. nih.gov

Table 1: Photocatalytic Performance of Selected Pyridine-Containing COFs

| COF Name | Linkers | Application | Key Finding |

| TPCN-COF | 2,4,6-hydroxy-1,3,5-benzotricarboxaldehyde, 1,3,5-tris(4-aminophenyl)benzene (B174889) with pyridine moieties | H₂O₂ Production | Strengthened donor-acceptor structure facilitates charge separation and improves proton delivery. researchgate.net |

| PyIm-COF | Bipyridine-based linkers | H₂O₂ Production | Pyridyl-imine structure promotes an efficient one-step 2e⁻ oxygen reduction pathway. nih.gov |

| PTP-COF | Pyridine-based trialdehyde and hydrazine | Hydrogen Evolution | Nitrogen substitution in the peripheral aryl rings reverses polarity and affects photocatalytic efficiency. semanticscholar.org |

This table presents data for representative pyridine-containing COFs to illustrate the potential of frameworks derived from this compound.

Chemical Sensing and Recognition

The presence of the basic nitrogen atom in the pyridine ring of this compound makes COFs derived from it excellent candidates for chemical sensing applications. mdpi.com This nitrogen atom can act as a Lewis basic site, allowing for specific interactions with acidic analytes or metal ions. This interaction can lead to a detectable change in the optical or electronic properties of the COF, such as a change in fluorescence or conductivity. acs.orgacs.org

For example, pyridine-based COFs have been successfully employed as fluorescent chemosensors for the highly selective and sensitive detection of gases like hydrogen sulfide (B99878) (H₂S). acs.org The sensing mechanism often involves the protonation of the pyridinic and imine nitrogens by the acidic analyte, which alters the intramolecular charge transfer (ICT) characteristics of the COF and results in a change in its fluorescence emission. acs.org The porous and crystalline nature of COFs provides a high surface area for analyte interaction and pre-concentrates the analyte within the framework, enhancing the sensitivity of detection. mdpi.com

Furthermore, the combination of COFs with other materials, such as hydrophobic layers, can enhance their sensing performance, particularly in challenging environments like high humidity. acs.org The ability to design COFs with specific pore sizes and chemical functionalities allows for the development of highly selective sensors for a variety of chemical species.

Table 2: Chemical Sensing Applications of Pyridine-Based COFs

| COF Name | Target Analyte | Sensing Mechanism | Key Feature |

| TAPP-TFBZ COF | Hydrogen Sulfide (H₂S) | Fluorescence turn-on | Interaction of H₂S with basic imine and pyridinic nitrogen atoms. acs.org |

| PPy with COF layer | Ammonia (B1221849) (NH₃) | Change in conductivity | Hydrophobic COF layer enhances sensing response under high humidity. acs.org |

| TAPP−DHNDA−COF | Water Vapor | Keto-iminol tautomerism | Crystalline nanofibers with high surface area. mdpi.com |

This table provides examples of pyridine-containing COFs in chemical sensing to highlight the expected capabilities of COFs synthesized with this compound.

Supramolecular Assemblies and Coordination Chemistry

Coordination-Driven Self-Assembly with Metal Ions

Coordination-driven self-assembly is a powerful strategy for the bottom-up construction of discrete and polymeric supramolecular architectures. researchgate.net The pyridine (B92270) nitrogen of 3,5-bis(4-formylphenyl)pyridine serves as an excellent coordination site for a variety of metal ions.

The directional and rigid nature of the bonds formed between metal ions and ligands like this compound allows for the predictable self-assembly of well-defined, hollow supramolecular structures. researchgate.net By combining this V-shaped ligand with linear ditopic or polytopic metal complexes, it is possible to construct discrete molecular metallarectangles and cages. researchgate.net These assemblies, also known as metallo-organic cages (MOCs) or porous coordination cages (PCCs), possess internal cavities capable of encapsulating guest molecules, leading to applications in molecular recognition, catalysis, and drug delivery. researchgate.net The dimensions and geometry of these cages can be modulated by carefully selecting the metal corner pieces and the length of the organic linkers. researchgate.net

The process of self-assembly can be guided by the presence of a template, which can be an ion or a neutral molecule that directs the formation of a specific supramolecular architecture. mdpi.com In the context of this compound, the ligand itself can act as a template, pre-organizing metal centers into specific geometries. This templating effect is crucial in what is known as hierarchical self-assembly, where pre-formed assemblies can further organize into larger, more complex nanostructures. nih.gov For instance, the formation of a supramolecular prism can be templated by the self-assembly of Kandinsky Circles which act as the base surfaces. nih.gov

Dynamic Covalent Chemistry in Supramolecular Systems

Dynamic covalent chemistry (DCC) utilizes reversible covalent bond formation to create complex molecules and materials under thermodynamic control. researchgate.net This "error-checking" capability allows for the spontaneous correction of defects and the formation of the most stable structures. researchgate.net

The aldehyde groups of this compound are highly amenable to forming imine bonds through condensation with primary amines. ccspublishing.org.cn This reversible reaction is a cornerstone of DCC and is widely employed in the generation of dynamic combinatorial libraries (DCLs). researchgate.netccspublishing.org.cn By reacting this compound with various amines in the presence of a template, specific members of the library can be amplified, leading to the discovery of novel receptors and functional molecules. The formation of imine-linked covalent organic frameworks (COFs) is a prominent example, where the reversibility of the imine bond allows for the growth of highly crystalline and porous materials. acs.orgunt.edu A dynamic imine exchange strategy has been shown to produce nanoporous COFs with high crystallinity in shorter reaction times and with higher yields compared to direct condensation methods. acs.org

| Dynamic Covalent Chemistry Approach | Key Features | Resulting Structures |

| Direct Condensation | Reaction between aldehydes and amines. ccspublishing.org.cn | Imine-linked polymers, Covalent Organic Frameworks (COFs). acs.orgunt.edu |

| Dynamic Imine Exchange | Reaction of amines with pre-formed aryl-protected imines. acs.org | Highly crystalline COFs with larger specific surface areas. acs.org |

Role of Aldehyde Groups in Coordination Complexes and Polymers

While the pyridine nitrogen is the primary site for metal coordination, the aldehyde groups of this compound can also play a significant role in the structure and function of the resulting coordination complexes and polymers.

Catalytic Applications of Coordination Polymers in Organic Transformations

A comprehensive review of scientific literature indicates that while this compound is a recognized building block for the synthesis of complex porous materials, specific, detailed research on the catalytic applications of its coordination polymers in organic transformations is not extensively documented. The bifunctional aldehyde groups of the ligand make it a versatile precursor for various crystalline materials.

The primary role of ligands with terminal aldehyde (formyl) groups in the construction of porous materials often involves the high reactivity of these very groups. They are frequently employed in condensation reactions, for example with amine linkers, to form Covalent Organic Frameworks (COFs) through robust imine bonds. unt.edursc.org This pathway consumes the aldehyde functionality to create the framework itself. These resulting COFs have shown significant promise as heterogeneous catalysts for various organic reactions. unt.edu

Conversely, the development of catalytically active coordination polymers (also known as Metal-Organic Frameworks or MOFs) from pyridine-based ligands has been widely explored, particularly for reactions like the Knoevenagel condensation and Henry reaction. acs.orgmdpi.commdpi.com However, in the vast majority of these documented cases, the pyridine-based ligands feature carboxylate functional groups instead of formyl groups. acs.orgmdpi.comnih.gov The carboxylate groups readily coordinate with metal centers to form the stable, porous networks characteristic of coordination polymers, leaving the pyridine nitrogen or other parts of the ligand available to act as potential catalytic sites. mdpi.com

For a coordination polymer of this compound to be used as a catalyst while retaining its structural identity, the polymer would need to be formed through coordination of the pyridine nitrogen with metal ions, leaving the two formyl groups as pendant, unreacted functionalities. While polymers with pendant aldehyde groups are known, their application as heterogeneous catalysts in the context of coordination polymers is not a prominent area of research in the available literature. researchgate.netacs.orgnih.gov

Due to the lack of specific published research focusing on the catalytic performance of coordination polymers constructed from this compound, detailed findings, reaction data, and performance tables on their role in organic transformations cannot be presented at this time.

Computational Investigations of 3,5 Bis 4 Formylphenyl Pyridine and Its Derivatives

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. imperial.ac.uk The energy, shape, and symmetry of these orbitals are critical in predicting how a molecule will interact with other reagents. imperial.ac.uk The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. acs.org

In derivatives of 3,5-disubstituted pyridines, the distribution of the HOMO and LUMO can be significantly influenced by the nature of the substituents. For instance, in related pyridine-based compounds, the HOMO is often located on the more electron-rich portions of the molecule, while the LUMO is distributed over the electron-accepting regions. nih.govfrontiersin.org For 3,5-Bis(4-formylphenyl)pyridine, the electron-withdrawing nature of the formyl groups and the π-system of the phenyl rings would be expected to lower the energy of the LUMO, making the molecule a potential electron acceptor. FMO analysis performed on similar 3,5-disubstituted pyridine (B92270) derivatives indicates that these molecules can be bioactive. science.gov

Table 1: Illustrative FMO Data for Pyridine-Based Hydrazone Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| CPFH | -10.045 | -2.767 | 7.278 |

| CCPH | -10.113 | -2.872 | 7.241 |

| BCPH | -10.165 | -2.936 | 7.229 |

Data derived from a study on pyridine-based halogenated hydrazones (CPFH, CCPH, and BCPH) and is intended to be illustrative of the outputs of FMO analysis. acs.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by translating the complex, delocalized molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals. nih.govfaccts.de This method is particularly useful for quantifying electron delocalization, hyperconjugative interactions, and charge transfer between different parts of a molecule. acs.org The strength of these interactions is measured by the second-order perturbation energy, E(2). acs.org

For a molecule like this compound, NBO analysis can reveal the extent of electronic communication between the pyridine nitrogen's lone pair (LP), the π-orbitals of the aromatic rings, and the π* anti-bonding orbitals of the carbonyl groups. These intramolecular charge-transfer interactions contribute significantly to the molecule's stability and electronic properties. mdpi.com Studies on related pyridine derivatives have used NBO analysis to confirm that hyperconjugative interactions are a pivotal cause of molecular stability. acs.orgscience.gov

Table 2: Example NBO Analysis Data for Intramolecular Interactions in a Peptoid

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kJ/mol) |

|---|---|---|

| LP (2) O5 | σ* C2-C31 | 9.5 |

| σ C15-C16 | σ* C15-H39 | 0.51 |

| LP (1) N4 | σ* C7-H24 | 0.53 |

This table presents sample data from a computational study on a peptoid to illustrate the type of information gained from NBO analysis. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Property Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. acs.org It calculates the vertical excitation energies from the ground state to various excited states, along with the oscillator strengths, which correspond to the intensity of the absorption bands. frontiersin.org

For this compound and its derivatives, TD-DFT can predict the wavelengths of maximum absorption (λmax) and identify the nature of the electronic transitions involved (e.g., π→π* or n→π*). nih.gov In studies of complex pyridine-containing chromophores, TD-DFT calculations have successfully correlated computed absorption maxima with experimental spectra, allowing for the assignment of specific absorption bands to different parts of the molecule. frontiersin.orgfrontiersin.org For example, in BODIPY-pyrrolo[3,4-b]pyridin-5-one conjugates, TD-DFT was used to determine that the lowest energy absorption was a HOMO→LUMO transition with charge-transfer character. frontiersin.org This level of insight is invaluable for designing molecules with specific optical properties for applications in sensors or optoelectronics.

Table 3: Comparison of Experimental and TD-DFT Calculated Absorption Maxima for a BODIPY-pyrrolo[3,4-b]pyridin-5-one Derivative

| Fragment | Experimental λmax (nm) | Theoretical λmax (nm) | Oscillator Strength (f) |

|---|---|---|---|

| BODIPY | 506 | 481 | 0.4491 |

| Pyrrolo[3,4-b]pyridin-5-one | 284 | 289 | 0.1634 |

Data is for compound 11a from a study on BODIPY conjugates and serves as an example of TD-DFT applications. frontiersin.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides insights into the static electronic structure, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals conformational changes and intermolecular interactions. nih.gov

For this compound, a key structural feature is the rotational freedom of the two formylphenyl groups around the single bonds connecting them to the pyridine ring. MD simulations can be used to explore the potential energy surface associated with these rotations, identifying the most stable conformations and the energy barriers between them. Furthermore, when studying the formation of materials like COFs or MOFs, MD simulations can model how individual molecules of this compound interact and self-assemble in a condensed phase or in solution. nih.gov Such simulations are crucial for understanding the packing and stability of resulting crystalline structures. nih.gov For example, MD simulations on other complex organic molecules have been used to achieve equilibrium structures by performing simulations in NPT (constant number of particles, pressure, and temperature) and NVT (constant number of particles, volume, and temperature) ensembles. nih.gov

Elucidation of Reaction Pathways and Catalytic Mechanisms through Computational Modeling

Computational modeling is an indispensable tool for understanding the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can map out the entire reaction pathway and identify the rate-determining steps.

The bifunctional aldehyde groups of this compound make it a versatile building block for constructing complex supramolecular architectures like Covalent Organic Frameworks (COFs) through reactions such as imine condensation. Computational modeling can be used to investigate the thermodynamics and kinetics of these polymerization reactions. For example, DFT calculations can determine the relative energies of different possible cage topologies that might form from the reaction of aldehyde and amine precursors, predicting the most energetically favorable product. researchgate.net When this compound is used as a ligand in metal-organic frameworks (MOFs), computational methods can model the catalytic cycle of reactions occurring at the metal centers, providing insights into ligand-metal interactions and helping to predict catalytic activity.

Advanced Functionalization and Derivatization Strategies

Post-Synthetic Modification (PSM) of Frameworks Containing Aldehyde Units

Post-synthetic modification (PSM) is a powerful strategy for the functionalization of porous frameworks, allowing for the introduction of chemical moieties that may not be stable under the initial framework synthesis conditions. nih.gov Frameworks constructed using 3,5-Bis(4-formylphenyl)pyridine as a building block would possess readily accessible aldehyde groups lining the pores, which are ideal candidates for a variety of covalent transformations.

The aldehyde functionalities within a porous organic polymer or MOF can be quantitatively transformed through various amine-based functionalization reactions. rsc.org This approach allows for the introduction of a wide range of chemical functionalities, thereby tuning the surface properties of the pores. nih.gov A common and efficient method is the formation of imine bonds through condensation with primary amines. This reaction is often reversible, but the resulting imines can be reduced to stable secondary amines if desired.

Table 1: Examples of Covalent Post-Synthetic Modifications of Aldehyde-Containing Frameworks

| Reagent | Functional Group Introduced | Potential Application |

|---|---|---|

| Ethylenediamine | Primary and Secondary Amines | CO2 Capture, Basic Catalysis |

| Amino Acids | Carboxylic Acids, Amino Groups | Chiral Separation, Biocatalysis |

| Hydroxylamine | Oximes | Metal Sequestration |

These modifications can significantly enhance the performance of the material. For instance, grafting amine groups can increase the affinity of the framework for acidic gases like CO2. The introduction of chiral moieties can impart enantioselective properties to the material, making it suitable for chiral separations or asymmetric catalysis.

Frameworks functionalized with chelating groups via PSM can serve as excellent scaffolds for the immobilization of metal complexes. rsc.organu.edu.au The aldehyde groups of the this compound linker can be converted into ligands capable of coordinating to metal ions. For example, reaction with aminopyridines or other multidentate amines can create binding sites for transition metals.

This strategy allows for the creation of single-site heterogeneous catalysts, where the porous framework provides a high surface area and prevents the aggregation of active metal centers. The choice of the metal and the ligand environment can be tailored to catalyze specific organic transformations.

Table 2: Potential Metal Complexes Loaded into Functionalized Pyridine-Based Frameworks

| Functionalization | Metal Ion | Potential Catalytic Application |

|---|---|---|

| Imine from 2-aminopyridine | Pd(II) | Cross-coupling reactions |

| Schiff base from salicylaldehyde | Mn(III) | Epoxidation reactions |

| Reduced imine (secondary amine) | Cu(I) | Click chemistry |

Chemical Transformations of Aldehyde Groups within this compound and its Derivatives

Beyond PSM in frameworks, the aldehyde groups of the discrete this compound molecule can be transformed to synthesize a variety of derivatives with new functionalities. These reactions follow the well-established chemistry of aromatic aldehydes.

Common transformations include:

Oxidation: The aldehyde groups can be oxidized to carboxylic acids using reagents like potassium permanganate (B83412) or Jones reagent. The resulting tricarboxylic acid ligand can be used to synthesize new classes of MOFs.

Reduction: The formyl groups can be reduced to hydroxymethyl groups using reducing agents such as sodium borohydride. These alcohol functionalities can be further derivatized, for example, through esterification.

Wittig Reaction: Reaction with phosphorus ylides can convert the aldehyde groups into various alkene functionalities, allowing for the extension of the conjugated system or the introduction of polymerizable groups.

Knoevenagel Condensation: Condensation with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, can yield a range of functionalized styryl derivatives. These reactions are often used to create chromophores or electronically active molecules.

These transformations allow for the synthesis of a library of derivatives from the parent this compound, each with unique properties and potential applications as building blocks for more complex supramolecular structures or functional materials.

Pyridine (B92270) C-H Bond Functionalization Approaches

Direct functionalization of the C-H bonds of the pyridine ring is a powerful and atom-economical method for modifying the core of this compound. rsc.org However, the electron-deficient nature of the pyridine ring and the potential for nitrogen coordination to metal catalysts present challenges. researchgate.net The regioselectivity of these reactions is a key consideration.

For 3,5-disubstituted pyridines, the remaining C-H bonds are at the C2, C4, and C6 positions. The electronic properties and steric hindrance imposed by the bulky 4-formylphenyl substituents at the 3 and 5 positions will influence the reactivity of these sites.

Table 3: Potential C-H Functionalization Strategies for the Pyridine Core

| Position | Reaction Type | Catalyst/Reagent | Potential Functional Group |

|---|---|---|---|

| C2, C6 | Directed C-H activation | Transition metals (e.g., Rh, Ir) | Alkyl, Aryl |

| C4 | Minisci-type reaction | Radical initiator/acid | Alkyl, Acyl |

C2/C6-Functionalization: The positions ortho to the nitrogen (C2 and C6) are often the most activated for deprotonation or directed C-H activation due to the inductive effect of the nitrogen. beilstein-journals.orgnih.gov Transition metal-catalyzed reactions, potentially directed by the pyridine nitrogen, could be employed to introduce alkyl or aryl groups at these positions. acs.org

C4-Functionalization: The C4 position is electronically distinct and can be targeted through different mechanisms. For electron-deficient pyridines, radical-based methods like the Minisci reaction could be a viable strategy for introducing alkyl or acyl groups.

The successful application of these methods would depend on overcoming the steric hindrance from the adjacent phenyl groups. The choice of catalyst, ligands, and reaction conditions would be crucial for achieving high regioselectivity and yield. Such modifications to the pyridine core would directly impact the electronic properties and coordination geometry of the molecule, offering another layer of control over the final properties of materials derived from it.

Future Research Directions

Development of Novel Reticular Architectures with Tailored Properties and Enhanced Performance

The future design of materials from 3,5-Bis(4-formylphenyl)pyridine will focus on creating increasingly complex and functional reticular architectures. The inherent directionality of this linker allows for the construction of diverse network topologies beyond simple hexagonal or square grids. rsc.orgacs.org A significant avenue of future research will be the exploration of multicomponent condensation reactions, where this compound is combined with a variety of amine linkers of different geometries and functionalities. acs.org This strategy could yield heteroporous COFs with multiple, distinct pore environments within a single framework, enabling sophisticated applications in selective separations or multi-step tandem catalysis.

Furthermore, the pyridine (B92270) nitrogen atom offers a site for post-synthetic modification. Future work will likely explore the quaternization of the nitrogen to create charged, zwitterionic COFs (ZCOFs). chinesechemsoc.org These materials are expected to exhibit unique properties such as superhydrophilicity and high ionic conductivity, making them suitable for ion-exchange membranes or specialized catalytic processes. chinesechemsoc.org The development of three-dimensional (3D) COFs from this and other non-planar linkers is another key direction, aiming to create materials with enhanced stability and higher surface areas compared to their 2D counterparts. acs.org

Table 1: Properties of Phenylpyridine-Based Covalent Organic Frameworks

| Property | TAPP-TFBZ COF | TAPP-TFBP COF |

| Morphology | Microflower-like | Hollow Microtubular |

| BET Surface Area | > 943 m²/g | > 943 m²/g |

| Thermal Stability | > 592 °C | > 592 °C |

| Key Monomers | TAPP-4NH₂, TFBZ-4CHO | TAPP-4NH₂, TFBP-4CHO |

| Data derived from analogous phenylpyridine-based COF systems. acs.org |

Exploration of New Catalytic Applications in Organic Synthesis and Energy Conversion

The Lewis basic pyridine nitrogen and the imine linkages formed during COF synthesis from this compound are intrinsic catalytic sites. rsc.org Future research will focus on harnessing these sites for a wider range of organic transformations. The basicity of the framework can be exploited for base-mediated processes like Knoevenagel condensations. rsc.org A key research direction is the metallation of the pyridine nitrogen or the chelating pockets formed by the framework to stabilize single metal atoms. rsc.org This would create single-atom catalysts with exceptional activity and selectivity for reactions such as C-H borylation, aerobic oxidation of amines, or electrochemical CO₂ reduction. rsc.orgrsc.org

Photocatalysis represents another major frontier. By combining this compound with chromophoric amine linkers, researchers can design COFs with tailored bandgaps for visible-light-driven reactions. rsc.org Future investigations will target the use of these materials for challenging transformations like the photocatalytic oxidation of sulfides or the generation of solar fuels through water splitting and CO₂ conversion. rsc.orgrsc.org The ability to tune the electronic properties of the framework by modifying the building blocks will be crucial for optimizing photocatalytic efficiency. rsc.org

Integration into Advanced Materials for Sustainable Energy and Environmental Technologies

Frameworks derived from this compound are prime candidates for addressing critical energy and environmental challenges. In the realm of sustainable energy, these materials show promise for energy storage. The nitrogen-rich backbone of the resulting COFs can be designed to reversibly bind and release ions, making them suitable as electrode materials in next-generation organic batteries. nih.gov Future work will aim to optimize the pore structure and redox activity of these COFs to enhance capacity, rate capability, and cycling stability. nih.gov

For environmental remediation, the pyridine units within the COF structure can act as strong binding sites for specific pollutants. A significant future application is in the development of highly selective sensors. For example, phenylpyridine-based COFs have demonstrated the ability to detect hydrogen sulfide (B99878) (H₂S) through fluorescence turn-on mechanisms, where the acidic H₂S protonates the basic pyridine nitrogen, altering the electronic structure and photophysical properties of the material. acs.org Further research will focus on designing frameworks with tailored pore apertures and functionalities to selectively capture and sense other harmful gases or aqueous pollutants. The inherent chemical stability of many COFs makes them suitable for use in harsh industrial environments or aqueous solutions. ull.es

Synergistic Application of Advanced Computational Modeling for Predictive Design and Discovery

Computational chemistry is set to play an increasingly vital role in accelerating the discovery of new materials based on this compound. Density Functional Theory (DFT) will be employed to predict the stability, electronic structure, and preferred geometries of novel COF architectures before their synthesis. tudelft.nl This predictive power allows researchers to screen vast libraries of potential linker combinations, prioritizing those most likely to yield crystalline materials with desired properties. nih.gov

Future computational efforts will move beyond static structures to simulate dynamic processes. Molecular dynamics (MD) simulations will be used to understand host-guest interactions, such as the diffusion of gases within the pores or the binding of substrates to catalytic sites. researchgate.net These simulations can provide crucial insights into the mechanisms of separation and catalysis, guiding the design of materials with enhanced performance. researchgate.net Furthermore, methods like the quantum theory of atoms in molecules (QTAIM) and noncovalent interaction (NCI) analysis will be used to precisely map the interactions that govern framework assembly and substrate binding, enabling a more rational design approach. researchgate.net This synergy between computational prediction and experimental synthesis will be essential for unlocking the full potential of this compound as a building block for next-generation functional materials.

Q & A

Q. What are the optimal synthetic routes for 3,5-Bis(4-formylphenyl)pyridine, and how can by-product formation be minimized?

The synthesis of this compound typically involves Suzuki-Miyaura cross-coupling or condensation reactions. Key steps include:

- Precursor selection : Use 3,5-dihalopyridine derivatives (e.g., 3,5-dibromopyridine) and 4-formylphenylboronic acid under palladium catalysis.

- Reaction conditions : Optimize temperature (80–120°C), solvent (toluene/ethanol mixtures), and base (e.g., Na₂CO₃) to enhance coupling efficiency .

- By-product control : Monitor reaction progress via TLC or HPLC to detect intermediates like mono-coupled products. Purification via column chromatography (hexane/EtOAc gradients) effectively isolates the target compound.

Common impurities include unreacted boronic acid derivatives or partial coupling products, identifiable by MS (e.g., m/z 311 or 411 fragments) .

Q. Which analytical techniques are most reliable for characterizing this compound?

- NMR spectroscopy :

- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺). Fragmentation patterns (e.g., loss of aldehyde groups) validate structure .

- Elemental analysis : Matches calculated C, H, N percentages (e.g., C: ~70%, H: ~4.5%, N: ~4%) .

Advanced Research Questions

Q. How can crystallographic data contradictions in this compound derivatives be resolved?

Discrepancies in crystal structure refinement often arise from:

- Disorder in aldehyde groups : Use SHELXL for disorder modeling, applying constraints (e.g., DFIX) to maintain geometry .

- Twinned crystals : Employ TWIN/BASF commands in SHELX to refine twinning parameters .

- Validation tools : Leverage checkCIF to identify outliers (e.g., bond angle deviations > 5°) and validate against deposited CIFs (e.g., CCDC entries) .

Q. What computational strategies predict the catalytic activity of metal complexes derived from this compound?

- DFT calculations : Optimize geometries (B3LYP/6-31G**) to study ligand-metal interactions. Key parameters include:

- Catalytic cycle modeling : Simulate intermediates (e.g., Ir-hydride species in alkane dehydrogenation) using Gaussian or ORCA software .

- Challenges : Avoid over-reliance on idealized geometries; validate with EXAFS or XANES data to confirm coordination environments .

Q. How do substituent orientations in this compound affect its performance in covalent organic frameworks (COFs)?

- Structural design : The aldehyde groups enable Schiff-base condensation with diamines (e.g., benzidine) to form imine-linked COFs.

- Pore size control : Adjust linker symmetry and length (e.g., 4,4'-biphenyldiamine vs. shorter linkers) to tune pore diameters (7–27 Å) .

- Stability testing : Thermogravimetric analysis (TGA) under N₂ shows decomposition temperatures >400°C, while BET surface area measurements (e.g., 711 m²/g for COF-1) confirm porosity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。